

The Chemical Landscape of DL-175: A Biased Agonist of GPR84

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Compound of Interest

Compound Name: DL-175

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An in-depth analysis of **DL-175**, a potent and selective biased agonist of the G-protein coupled receptor 84 (GPR84), reveals a unique chemical structure and functional profile with significant implications for immunology and drug development. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the signaling pathways it modulates.

Chemical Structure and Properties

DL-175, with the chemical name 3-(2-((4-Chloronaphthalen-1-yl)oxy)ethyl)pyridine 1-oxide, is a synthetic organic compound.^[1] Its molecular formula is C₁₇H₁₄ClNO₂, and it has a molecular weight of 299.75 g/mol.^{[1][2]} The structure is characterized by a pyridine N-oxide moiety linked via an ethyl ether to a 4-chloronaphthalene core. This unique arrangement is responsible for its specific interaction with the GPR84 receptor.

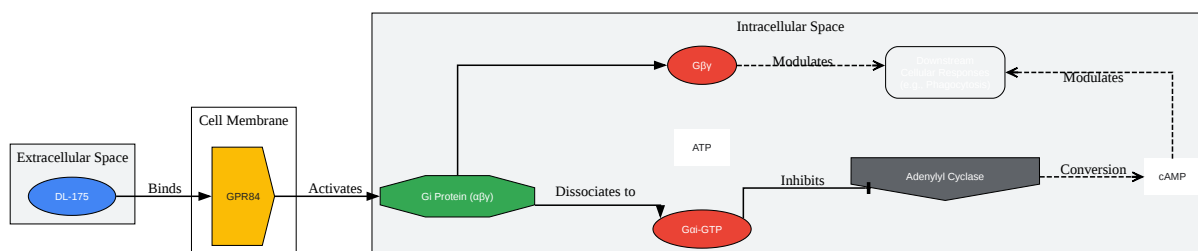
Property	Value	Reference
Chemical Name	3-(2-((4-Chloronaphthalen-1-yl)oxy)ethyl)pyridine 1-oxide	[1]
Molecular Formula	C17H14ClNO2	[2]
Molecular Weight	299.75 g/mol	[1][2]
CAS Number	2487253-25-6	[1][2]
SMILES	<chem>C1C=C(C=CC=C2)C2=C(OC(C3=C--INVALID-LINK--=CC=C3)C=C1</chem>	[1]

Biological Activity and Biased Agonism

DL-175 is a potent and selective agonist for GPR84, a receptor primarily expressed on immune cells and implicated in inflammatory diseases.[2][3] It exhibits an EC50 of 33 nM for GPR84.[1][2] A key feature of **DL-175** is its nature as a biased agonist. It preferentially activates the G-protein signaling pathway, specifically through the Gi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] In contrast, it shows minimal recruitment of β -arrestin, a protein involved in receptor desensitization and internalization.[4] This biased signaling results in distinct functional outcomes in immune cells. For instance, **DL-175** has been shown to enhance phagocytosis in macrophages to a similar extent as other GPR84 agonists but has a markedly different and lesser effect on inducing chemotaxis in human myeloid cells.[3][5]

GPR84 Signaling Pathway Modulated by DL-175

The binding of **DL-175** to GPR84 initiates a signaling cascade characteristic of Gi-coupled receptors. This pathway is pivotal in modulating the inflammatory and phagocytic functions of immune cells.



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Caption: GPR84 signaling pathway activated by **DL-175**.

Experimental Protocols

Synthesis of **DL-175** (3-(2-((4-Chloronaphthalen-1-yl)oxy)ethyl)pyridine 1-oxide)

A detailed, step-by-step synthesis protocol for **DL-175** can be found in the supplementary information of the primary research article by Lucy et al. (2019) in ACS Chemical Biology.^[2] The general synthetic route involves the etherification of 4-chloro-1-naphthol with a suitable 2-bromoethylpyridine derivative, followed by N-oxidation of the pyridine ring.

cAMP Measurement Assay

To determine the effect of **DL-175** on intracellular cAMP levels, a competitive immunoassay is typically employed. CHO-K1 cells stably expressing human GPR84 are plated and incubated. The cells are then treated with forskolin (an adenylyl cyclase activator) and varying concentrations of **DL-175**. The resulting intracellular cAMP levels are measured using a commercially available kit, such as the DiscoverX HitHunter® cAMP Assay, following the

manufacturer's protocol. The inhibition of forskolin-stimulated cAMP production is indicative of Gi-pathway activation.

Phagocytosis Assay

The enhancement of phagocytosis by **DL-175** is assessed using macrophage-like cells (e.g., differentiated U937 cells). The cells are pre-treated with **DL-175** or a vehicle control. Subsequently, fluorescently labeled bioparticles (e.g., pHrodo E. coli bioparticles) are added. The uptake of these particles by the cells is quantified over time using live-cell imaging platforms like the IncuCyte ZOOM system. An increase in fluorescence within the cells corresponds to enhanced phagocytosis.

Chemotaxis Assay

The migratory response of immune cells to **DL-175** is evaluated using a transwell migration assay. Cells such as primary human monocytes are placed in the upper chamber of a transwell plate with a porous membrane. The lower chamber contains varying concentrations of **DL-175**. After an incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified, typically by cell counting or fluorescence-based methods. This provides a measure of the chemotactic potential of the compound.

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